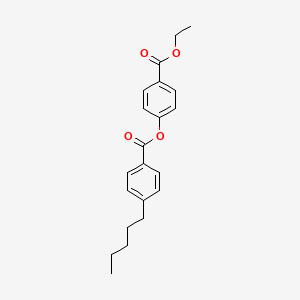![molecular formula C21H42O4 B14366130 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-43-6](/img/structure/B14366130.png)
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group and a tetradecyloxy group attached to a propan-2-yl chain, which is further connected to an oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane can be achieved through several methods. One common approach involves the reaction of 1-methoxy-3-(tetradecyloxy)propan-2-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process. The use of catalysts and advanced purification techniques further enhances the overall production process.
化学反応の分析
Types of Reactions
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the reaction conditions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: m-CPBA, hydrogen peroxide, and other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Elimination Conditions: Strong bases such as potassium tert-butoxide (t-BuOK) are used for elimination reactions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of alcohols.
Elimination: Formation of alkenes.
科学的研究の応用
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
1,2-Epoxyhexadecane: Similar in structure but lacks the methoxy and tetradecyloxy groups.
2-(Methoxymethyl)oxirane: Similar but with a shorter alkyl chain.
1,2-Epoxyoctadecane: Similar but with a longer alkyl chain.
Uniqueness
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
93177-43-6 |
|---|---|
分子式 |
C21H42O4 |
分子量 |
358.6 g/mol |
IUPAC名 |
2-[(1-methoxy-3-tetradecoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-17-20(16-22-2)24-18-21-19-25-21/h20-21H,3-19H2,1-2H3 |
InChIキー |
HLAMQDLZVCFUNB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCC(COC)OCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
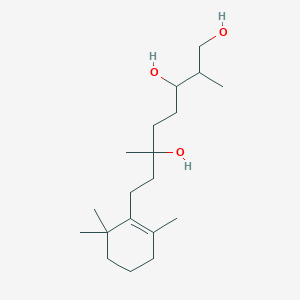
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
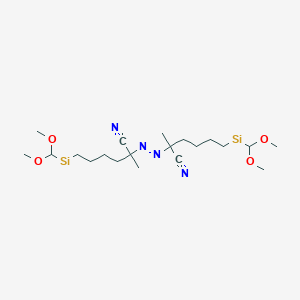
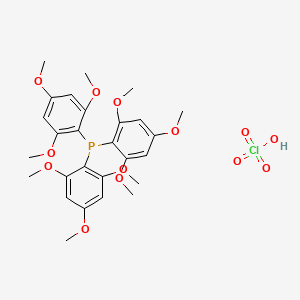
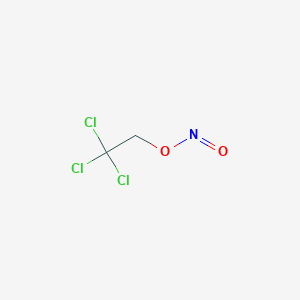
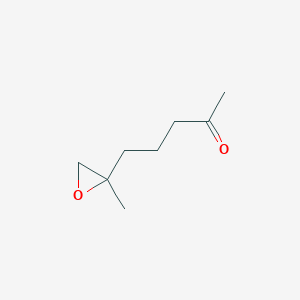
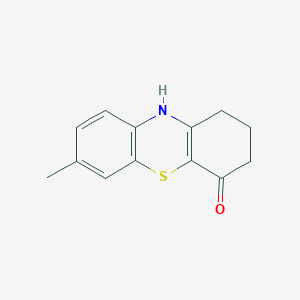
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
